Octahydro-1H-1,4-ethanoindene
Description
Contextual Placement within Polycyclic Hydrocarbons
Octahydro-1H-1,4-ethanoindene, also known by its systematic IUPAC name Tricyclo[5.2.2.0(2,6)]undecane, is a saturated polycyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring fused to a cyclopentane (B165970) ring, which is further bridged by an ethano group, resulting in a rigid, three-dimensional framework. Unlike polycyclic aromatic hydrocarbons (PAHs), which contain fused aromatic rings and are often planar, this compound is a non-aromatic, alicyclic compound. Its fully saturated nature imparts distinct chemical and physical properties compared to its unsaturated or aromatic counterparts.
The tricyclic system of this compound is a recurring motif in a variety of more complex molecules. The synthesis of this core structure often relies on powerful carbon-carbon bond-forming reactions, with the Diels-Alder reaction being a prominent method for constructing the foundational bicyclic framework. For instance, the cycloaddition of a dienophile with a cyclic diene can efficiently generate the fused ring system, which can then be further elaborated to the target tricyclic structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol |
| CAS Number | 16580-33-9 |
| Systematic Name | Tricyclo[5.2.2.0(2,6)]undecane |
Significance in Contemporary Organic Chemistry Research
The significance of this compound in contemporary organic chemistry lies primarily in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. The rigid, well-defined stereochemistry of its tricyclic framework makes it an attractive scaffold for the construction of natural products and their analogues.
Research has demonstrated that derivatives of the tricyclo[5.2.2.0(2,6)]undecane skeleton are valuable intermediates in the total synthesis of various natural products. For example, functionalized tricyclo[5.2.2.0(2,6)]undeca-4,10-dien-8-ones, which can be prepared via Diels-Alder reactions of masked o-benzoquinones with cyclopentadiene (B3395910), serve as precursors to linear triquinanes, a class of sesquiterpenes with a characteristic three fused five-membered ring system. nih.gov This approach highlights the strategic importance of the tricyclo[5.2.2.0(2,6)]undecane core in accessing intricate molecular architectures.
Furthermore, the synthesis of heteroatom-containing analogues, such as 4-aza-tricyclo[5.2.2.0(2,6)]undecane-3,5,8-triones, has been explored. acgpubs.orgresearchgate.net These studies showcase the adaptability of the synthetic routes to incorporate functionalities that can impart specific biological activities. The development of novel synthetic methodologies to access substituted indene (B144670) and indane derivatives, which are structurally related to components of the this compound framework, is an active area of research, with applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The interest in these scaffolds stems from the fact that many indane and indene derivatives exhibit significant pharmacological activities and are present in various natural products. researchgate.net
While research may not always focus on this compound in its simplest, unsubstituted form, the foundational tricyclic skeleton is of considerable interest to synthetic organic chemists. Its utility as a synthetic intermediate underscores its importance in the ongoing quest for efficient and elegant routes to complex molecular targets.
Structure
2D Structure
Properties
CAS No. |
60887-91-4 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
tricyclo[5.4.0.04,8]undecane |
InChI |
InChI=1S/C11H18/c1-2-8-4-5-9-6-7-11(8)10(9)3-1/h8-11H,1-7H2 |
InChI Key |
WGVHSGULIZWLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3CCC2C3C1 |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of Octahydro 1h 1,4 Ethanoindene
Systematic Nomenclature and Common Aliases
The naming of this complex molecule follows specific rules set by the International Union of Pure and Applied Chemistry (IUPAC), and it is also known by several synonyms.
The systematic IUPAC name for Octahydro-1H-1,4-ethanoindene is Tricyclo[5.2.2.0^(2,6)]undecane. nist.gov This name describes a tricyclic compound containing a total of eleven carbon atoms (undecane). The numbers in the brackets, [5.2.2.0^(2,6)], detail the arrangement and size of the bridges connecting the bridgehead atoms.
Besides its systematic IUPAC name, this compound is also referred to as 4,7-Ethano-1H-indene, octahydro- and Octahydro-1H-4,7-ethanoindene. nist.govnist.gov These names highlight its relationship to the indene (B144670) ring system, with the "octahydro-" prefix indicating the full saturation of the molecule with hydrogen atoms.
Compound Identification:
| Name | CAS Registry Number | Molecular Formula | Molecular Weight |
|---|
Data sourced from the NIST Chemistry WebBook nist.govnist.gov
Fundamental Structural Framework Analysis
The core of this compound is its three-dimensionally complex carbon skeleton.
The molecule is built upon a tricyclic framework, meaning it is composed of three fused rings. nist.gov This intricate structure results from the bridging of a main ring system, leading to a rigid and sterically demanding conformation. The synthesis and rearrangement reactions of related tricyclo[5.2.2.0^(2,6)]undecane systems are areas of active chemical research. oup.comresearchgate.net
The name "octahydro-1H-indene" reveals its connection to the aromatic compound indene. Indene consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. The "octahydro-" prefix signifies that all possible double bonds in the indene system have been saturated with hydrogen atoms, resulting in a fully aliphatic, non-aromatic structure. The "1,4-ethano" part of the name indicates an additional two-carbon bridge connecting positions 1 and 4 of the original indene framework, thus creating the third ring and the final tricyclic structure. The related compound, octahydro-4,7-methano-1H-indene, which features a single carbon bridge, is also a well-studied tricyclic system. epa.govnih.gov
Conformational Analysis and Stability
The conformational analysis of tricyclo[5.2.2.0^(2,6)]undecane and its derivatives is a subject of interest in stereochemistry. Due to the fused ring system, the molecule has limited conformational freedom. The chair and boat conformations of the six-membered rings within the structure are constrained by the bridging, leading to specific and relatively rigid three-dimensional shapes. Studies on related systems, such as 4-azatricyclo[5.2.2.02,6]undecane derivatives, have utilized computational methods like Density Functional Theory (DFT) to analyze their structural properties. researchgate.net The stability of these tricyclic systems is a key factor in their chemical behavior and reactivity. oup.com
Isomeric Considerations and Topological Descriptors
The rigid, bridged structure of this compound gives rise to several interesting isomeric possibilities and can be characterized by various topological descriptors.
Isomeric Considerations:
Due to the fused and bridged ring system, stereoisomerism is a key feature. The relative orientations of the hydrogen atoms at the various stereocenters can lead to different diastereomers. Specifically, the junction between the six-membered and five-membered rings, as well as the attachment points of the ethano bridge, are sources of stereoisomerism. This can result in exo and endo isomers, where substituents on the bridged ring system point either away from (exo) or towards (endo) the main ring structure. The precise stereochemistry is typically designated using the Cahn-Ingold-Prelog (CIP) priority rules.
Constitutional isomers, which have the same molecular formula but different connectivity, are also possible. For the molecular formula of this compound, C₁₁H₁₆, numerous other saturated polycyclic hydrocarbons could be drawn. However, the specific "1,4-ethanoindene" framework defines its unique constitutional structure.
Topological Descriptors:
Topological descriptors are numerical values derived from the molecular graph of a compound that quantify its size, shape, and branching. These descriptors are valuable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.
For this compound, some relevant topological descriptors would include:
Wiener Index (W): This is the sum of the distances between all pairs of vertices (carbon atoms) in the molecular graph. It is one of the oldest and most studied topological indices, often correlating with physical properties like boiling point.
Zagreb Indices (M₁ and M₂): The first Zagreb index (M₁) is the sum of the squares of the degrees of all vertices. The second Zagreb index (M₂) is the sum of the products of the degrees of adjacent vertices. These indices are measures of the branching of the molecular skeleton.
Molecular Connectivity Indices (χ): These indices, developed by Randić, are calculated from the degrees of the vertices in the molecular graph and are highly useful for correlating with a wide range of physicochemical properties.
The calculation of these indices provides a quantitative way to compare the structure of this compound with other isomers and related compounds, aiding in the prediction of their physical and chemical behaviors.
Below is a data table summarizing the key aspects discussed:
| Aspect | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆ |
| Key Structural Features | Fused bicyclic system (hexahydroindane) with a two-carbon (ethano) bridge. |
| Isomerism | Exhibits stereoisomerism (e.g., exo and endo isomers) due to its rigid, bridged structure. Constitutional isomers with the same molecular formula but different connectivity are also possible. |
| Topological Descriptors | Can be characterized by indices such as the Wiener Index, Zagreb Indices, and Molecular Connectivity Indices to quantify its molecular structure. |
Reactivity and Chemical Transformations of Octahydro 1h 1,4 Ethanoindene
Substitution Reactions
Radical Substitution Mechanisms
The rigid, strained framework of octahydro-1H-1,4-ethanoindene presents a unique substrate for radical substitution reactions. The mechanism of these reactions, typically initiated by light or heat, involves the formation of a radical intermediate, followed by propagation and termination steps. The regioselectivity of hydrogen abstraction is a key determinant of the final product distribution.
In the case of bridged bicyclic alkanes like this compound, the stability of the resulting radical intermediate plays a crucial role. Tertiary bridgehead carbons, while sterically hindered, can form relatively stable radicals. However, the accessibility of other positions on the carbocyclic skeleton also influences the reaction pathway.
A typical radical substitution, such as halogenation, proceeds through the following steps:
Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl-Cl or Br-Br) by UV light or heat to generate two halogen radicals.
Propagation:
A halogen radical abstracts a hydrogen atom from the this compound backbone, forming a hydrogen halide and a tricyclic alkyl radical. The position of hydrogen abstraction depends on the C-H bond strength and steric factors.
The resulting alkyl radical reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction.
Termination: The reaction is concluded by the combination of any two radical species.
Due to the complex three-dimensional structure of this compound, a mixture of isomeric products is expected from radical substitution reactions. The relative yields would be influenced by the statistical probability of attack at different positions and the inherent stability of the radical intermediates formed.
| Step | Description | Example Reactants | Example Products |
| Initiation | Formation of radical species | Cl₂ + UV light | 2 Cl• |
| Propagation | Chain reaction forming product and regenerating radical | C₁₁H₁₆ + Cl•C₁₁H₁₅• + Cl₂ | C₁₁H₁₅• + HClC₁₁H₁₅Cl + Cl• |
| Termination | Combination of radicals to end the chain | Cl• + Cl•C₁₁H₁₅• + Cl•2 C₁₁H₁₅• | Cl₂C₁₁H₁₅ClC₂₂H₃₀ |
Functional Group Interconversions
The hydrocarbon skeleton of this compound can be functionalized to introduce various chemical moieties, enabling a wide range of functional group interconversions. These transformations are essential for the synthesis of diverse derivatives with potentially unique properties.
Transformations involving Introduction or Modification of Functional Moieties
Once a functional group, such as a hydroxyl or a halogen, is introduced onto the this compound framework, it can be converted into other functional groups through standard organic reactions. The rigid nature of the bicyclic system can influence the stereochemical outcome of these transformations.
For instance, a hydroxyl derivative of this compound can be oxidized to a ketone. This ketone can then undergo a variety of reactions, such as reduction to a secondary alcohol with different stereochemistry, or reaction with Grignard reagents to introduce new carbon substituents. Halogenated derivatives can participate in nucleophilic substitution reactions to introduce amines, azides, cyanides, or other functional groups.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| -OH (Alcohol) | CrO₃, H₂SO₄ | =O (Ketone) |
| -Br (Bromide) | NaN₃ | -N₃ (Azide) |
| =O (Ketone) | CH₃MgBr, then H₃O⁺ | -OH and -CH₃ |
| -COOH (Carboxylic Acid) | SOCl₂, then R₂NH | -CONR₂ (Amide) |
Acid- and Base-Catalyzed Rearrangements and Derivatizations
The strained polycyclic structure of this compound and its derivatives makes them susceptible to skeletal rearrangements under acidic or basic conditions. These rearrangements often lead to the formation of thermodynamically more stable isomers.
Under acidic conditions, carbocationic intermediates are frequently generated. These intermediates can undergo Wagner-Meerwein rearrangements, which involve the migration of an alkyl group or a hydride to an adjacent carbocationic center. wikipedia.org This can result in ring expansion or contraction, leading to the formation of different bicyclic or tricyclic frameworks. For example, the protonation of a hydroxyl group on the ethano bridge, followed by the loss of water, could generate a carbocation that rearranges to a more stable structure.
Base-catalyzed derivatizations can also be employed. For instance, the deprotonation of a carbon alpha to a carbonyl group in a derivative of this compound can generate an enolate, which can then be alkylated or undergo other reactions. Strong bases can also promote elimination reactions in suitably functionalized derivatives.
| Catalyst Type | Intermediate | Type of Transformation | Potential Product Skeleton |
| Acid (e.g., H₂SO₄) | Carbocation | Wagner-Meerwein Rearrangement | Rearranged tricyclic or bicyclic isomers |
| Base (e.g., NaH) | Enolate (from a ketone derivative) | Alkylation | Alkylated this compound derivative |
| Acid (e.g., TsOH) | Carbocation | Ring expansion/contraction | Isomeric carbocyclic frameworks |
Stereochemistry and Stereoselective Synthesis in Octahydro 1h 1,4 Ethanoindene Chemistry
Chiral Resolution and Enantioselective Synthesis
The creation of enantiomerically pure octahydro-1H-1,4-ethanoindene derivatives is a significant challenge in organic synthesis. The approaches to obtaining single enantiomers generally fall into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution: This technique involves the separation of enantiomers from a racemic mixture. For bridged bicyclic systems, such as those related to the this compound core, enzymatic kinetic resolution is a powerful tool. researchgate.net In this method, an enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer and the product. For instance, ketoreductases (KREDs) have been successfully used in the kinetic resolution of various bridged bicyclic ketones. researchgate.netresearchgate.net One enantiomer is selectively reduced to the corresponding alcohol, while the other remains as the ketone, enabling their separation. researchgate.net This method is valued for its high stereoselectivity and environmentally benign reaction conditions. researchgate.net
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. Organocatalysis and metal-catalyzed reactions are at the forefront of enantioselective synthesis. For example, the enantioselective α-arylation of racemic ketones under dynamic kinetic resolution conditions has been used to form bridged bicyclic structures. ntu.edu.sg In such a process, a chiral palladium catalyst can selectively arylate one enantiomer of a rapidly racemizing ketone, leading to a highly enantioenriched product. ntu.edu.sg Similarly, catalytic asymmetric Michael additions have been developed to construct fused and bridged bicyclic ketones enantioselectively. nih.gov
| Method | Description | Application Example |
| Enzymatic Kinetic Resolution | Separation of enantiomers from a racemic mixture using an enzyme that selectively reacts with one enantiomer. | Resolution of bridged bicyclic ketones using ketoreductases (KREDs). researchgate.netresearchgate.net |
| Dynamic Kinetic Resolution | A racemic starting material is continuously racemized while one enantiomer is selectively converted to the product. | Palladium-catalyzed enantioselective α-arylation of racemic ketones to form bridged bicycles. ntu.edu.sg |
| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively create a new chiral center. | Catalytic asymmetric Michael addition to form fused or bridged-ring bicyclic ketones. nih.gov |
Diastereoselective Control in Synthetic Pathways
In molecules with multiple stereocenters, such as many derivatives of this compound, controlling the relative configuration of these centers is paramount. This is known as diastereoselective control. The rigid nature of the bridged ring system often dictates the facial selectivity of reagents approaching the molecule.
Synthetic strategies for indane-fused pyrrolidines, for example, demonstrate excellent diastereoselectivity. researchgate.net The inherent steric hindrance of the existing ring system can direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction. For instance, in the synthesis of caraphenols, resveratrol (B1683913) dimers with an indane core, the stereochemistry of the substituents was found to be in a relative trans,trans orientation, which was confirmed through total synthesis. nih.gov
Conformational Isomerism and Dynamics
Conformational isomerism refers to the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For bridged bicyclic systems like this compound, the conformational flexibility is significantly restricted compared to monocyclic systems.
The this compound framework is structurally related to other well-studied bridged systems like norbornane (B1196662) (bicyclo[2.2.1]heptane). libretexts.orgopenstax.org Norbornane is a conformationally locked system with a boat cyclohexane (B81311) ring. openstax.org Similarly, the ethano bridge in this compound locks the cyclohexane ring into a rigid conformation, preventing the chair-flip that is characteristic of simple cyclohexane rings. This rigidity has profound implications for the reactivity and stereochemistry of the molecule, as substituents are held in fixed axial or equatorial-like positions. The stability of fused ring systems, such as decalin which is composed of two fused cyclohexane rings, is dependent on whether the ring fusion is cis or trans. openstax.org The trans-isomer is generally more rigid and stable. libretexts.org
Stereochemical Analysis of this compound Derivatives (e.g., isosuberosenol A)
The determination of the precise three-dimensional structure of this compound derivatives relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
A notable example is the stereochemical elucidation of isosuberosenol A, a novel sesquiterpene with an undescribed skeleton related to this compound, isolated from the gorgonian Subergorgia suberosa. researchgate.netresearchgate.netntu.edu.sg Its relative stereochemistry was established through detailed spectroscopic analysis, including 1D and 2D NMR experiments such as COSY, HMBC, and especially NOESY (Nuclear Overhauser Effect Spectroscopy). researchgate.net
The NOESY experiment is particularly powerful for determining the spatial proximity of protons. For isosuberosenol A, key NOESY correlations were observed:
Correlations between the protons at H-2, H-7, and H-11 indicated that they are on the same side of the six-membered ring, assigned as the α-orientation. researchgate.net
A correlation between H-7 and H-4 suggested a β-orientation for the hydroxyl group at C-4. researchgate.net
A key correlation between H-6 and H-8 established the β-orientation for the proton at H-6. researchgate.net
These detailed analyses allowed for the unambiguous assignment of the relative stereochemistry of isosuberosenol A. researchgate.net
¹H and ¹³C NMR Data for Isosuberosenol A (in CDCl₃) researchgate.netntu.edu.sg
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 51.8 | |
| 2 | 39.5 | 2.19, m |
| 3 | 36.4 | 1.83, m; 1.55, m |
| 4 | 80.5 | 3.96, d (2.0) |
| 5 | 50.3 | |
| 6 | 45.9 | 1.00, m |
| 7 | 45.1 | 1.14, m |
| 8 | 40.0 | 2.09, m |
| 9 | 34.1 | 1.62, m; 1.49, m |
| 10 | 33.6 | |
| 11 | 24.5 | 1.60, m |
| 12 | 110.3 | 4.89, s; 4.71, s |
| 13 | 22.8 | 1.02, s |
| 14 | 16.9 | 0.95, d (7.0) |
| 15 | 14.8 | 0.91, d (7.0) |
Mechanistic Investigations of Reactions Involving Octahydro 1h 1,4 Ethanoindene
Elucidation of Reaction Pathways
Transition State Characterization
There is a lack of specific research characterizing the transition states of reactions involving Octahydro-1H-1,4-ethanoindene. In hypothetical reactions, such as hydrogen abstraction, computational chemistry could be employed to model the transition state geometry, energy, and vibrational frequencies. For a bimolecular reaction, the transition state would be a high-energy complex involving both the substrate and the reagent, representing the point of maximum energy along the reaction coordinate. The specific characteristics of such a transition state would be highly dependent on the nature of the reacting partner and the reaction conditions.
Role of Catalysis and Reagents in Mechanism Directing
The role of catalysis and specific reagents in directing the reaction mechanisms of this compound has not been documented. In general, for saturated hydrocarbons, the choice of catalyst and reagents is crucial in determining the reaction outcome. For instance, the use of a specific transition metal catalyst could facilitate C-H activation at a particular site, while the choice between a radical initiator or a strong acid would lead to entirely different reaction pathways. The steric hindrance imposed by the bridged ring system would also play a significant role in how reagents and catalysts interact with the molecule.
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon skeleton and stereochemistry of Octahydro-1H-1,4-ethanoindene. The combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial proximities within the molecule.
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The ¹H NMR spectrum of a saturated hydrocarbon like this compound is characterized by signals exclusively in the upfield, aliphatic region, typically between 0.5 and 2.5 ppm. tcichemicals.comsigmaaldrich.com The rigid polycyclic structure restricts conformational flexibility, causing the chemical shifts of the 18 protons to be widely dispersed based on their specific environment (bridgehead, methylene (B1212753) bridge, etc.) and their orientation within the magnetic field. The number of distinct signals depends on the molecule's symmetry. The integration of these signals provides a ratio of the number of protons in each unique chemical environment. mdpi.com
¹³C NMR: The ¹³C NMR spectrum offers a clearer view of the carbon framework. As a saturated alkane, all 11 carbon signals would appear in the aliphatic region, generally between 10 and 60 ppm. spectrabase.com The number of signals directly corresponds to the number of chemically non-equivalent carbon atoms, which is determined by the molecule's symmetry. For an asymmetric isomer, 11 distinct signals would be expected. The chemical shifts would differentiate between bridgehead (CH), methylene (CH₂), and any quaternary carbons present in the specific isomeric form.
| Illustrative ¹H and ¹³C NMR Data Ranges for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Comments | | ¹H | 0.5 - 2.5 | Signals are complex and overlapping due to spin-spin coupling. Bridgehead protons are typically shifted relative to methylene protons. | | ¹³C | 10 - 60 | The number of signals depends on molecular symmetry. Bridgehead carbons appear at different shifts than methylene carbons. | This table is illustrative and shows expected ranges based on general principles for polycyclic alkanes.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the molecule's final structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings, typically through two or three bonds (geminal and vicinal coupling). researchgate.netacs.org This allows for the tracing of ¹H-¹H spin systems, connecting adjacent protons and mapping out the hydrogen framework across the molecule's fused rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment correlates proton and carbon signals over two to four bonds. acs.orgnih.gov This is crucial for piecing together the complete carbon skeleton by linking proton spin systems through quaternary carbons or across rings. For instance, correlations from specific methylene protons to bridgehead carbons can confirm the tricyclic connectivity. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. jmchemsci.com This is indispensable for determining the relative stereochemistry of the molecule. researchgate.net For example, NOESY can distinguish between endo and exo isomers by revealing which protons are on the same face of the ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of the compound, and its fragmentation pattern serves as a molecular fingerprint.
While HR-ESI-MS is a powerful technique for polar and ionizable compounds, it is not the primary method for a nonpolar, neutral hydrocarbon like this compound, which does not readily form ions in solution. wjpls.org More suitable ionization techniques for this class of compounds include Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI). When coupled with a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap), the technique can determine the accurate mass of the molecular ion to within a few parts per million. This allows for the unambiguous confirmation of the elemental formula, C₁₁H₁₈ (exact mass: 150.14085).
Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and subsequent fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 150. The fragmentation pattern for cyclic alkanes is complex, involving the cleavage of C-C bonds within the ring system. This results in the loss of small hydrocarbon fragments. The pattern is highly characteristic of the specific isomeric structure and can be used for identification by comparison to spectral libraries.
| Plausible Mass Spectrometry Fragments for this compound (EI-MS) | | :--- | :--- | :--- | | m/z Value | Possible Fragment | Comments | | 150 | [C₁₁H₁₈]•+ | Molecular Ion (Parent Peak) | | 121 | [C₉H₁₃]+ | Loss of an ethyl group (-C₂H₅) | | 107 | [C₈H₁₁]+ | Loss of a propyl group (-C₃H₇) | | 93 | [C₇H₉]+ | Further fragmentation | | 79 | [C₆H₇]+ | Common fragment in cyclic systems | This table presents hypothetical but plausible fragmentation patterns based on the principles of mass spectrometry for cyclic alkanes.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for isolating this compound from reaction mixtures or natural sources and for assessing its purity.
Due to the compound's volatility and thermal stability, Gas Chromatography (GC) is the most appropriate and widely used technique for its analysis. A GC system equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS) would be employed. Separation is typically achieved using a long capillary column with a nonpolar stationary phase. The retention time is a characteristic property of the compound under specific analytical conditions, and the peak area corresponds to its concentration, allowing for quantitative purity assessment.
| Illustrative Gas Chromatography (GC) Parameters | | :--- | :--- | | Parameter | Value/Type | | Instrument | Gas Chromatograph with FID or MS detector | | Column | 30 m x 0.25 mm ID, nonpolar phase (e.g., 5% Phenyl Polysiloxane) | | Carrier Gas | Helium or Hydrogen | | Inlet Temperature | 250 °C | | Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | | Detector Temperature | 280 °C | This table provides typical parameters for the GC analysis of a compound of this type.
Computational Chemistry and Molecular Modeling Studies of Octahydro 1h 1,4 Ethanoindene
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the distribution of electrons within a molecule, which in turn governs its geometry, stability, and reactivity.
Quantum Chemical Methods (e.g., DFT calculations)
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. bohrium.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In a hypothetical study of Octahydro-1H-1,4-ethanoindene, DFT calculations would be employed to compute its ground-state electronic energy, molecular orbital energies, and electron density distribution. nih.govmdpi.com The choice of functional and basis set would be crucial for obtaining accurate results and would typically be benchmarked against experimental data if available, or higher-level theoretical methods.
Prediction of Molecular Geometries and Stability
A primary application of electronic structure calculations is the optimization of molecular geometry to find the most stable arrangement of atoms. For this compound, this would involve finding the minimum energy conformation. By calculating the energies of different possible isomers or conformers, their relative stabilities can be predicted. The stability of the predicted geometry would be confirmed by performing a vibrational frequency analysis, where the absence of imaginary frequencies indicates a true energy minimum.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, allowing for the exploration of conformational changes and dynamics that are not captured by static electronic structure calculations. mdpi.comnih.gov
Conformational Sampling and Trajectory Analysis
For a flexible molecule like this compound, MD simulations would be used to explore its conformational landscape. Starting from an optimized geometry, the simulation would track the movements of all atoms over time, generating a trajectory of the molecule's dynamic behavior. Analysis of this trajectory would reveal the different conformations the molecule can adopt, the transitions between them, and their relative populations. Techniques such as Principal Component Analysis (PCA) or clustering algorithms could be applied to identify the most significant motions and stable conformational states.
Reaction Mechanism Modeling
Computational methods can also be used to model chemical reactions, providing detailed information about the transformation from reactants to products.
Potential Energy Surface Mapping
To study a potential reaction involving this compound, one would map out the potential energy surface (PES) for the reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of the atoms. By identifying the minimum energy path on the PES, the reaction mechanism can be elucidated. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and connecting it to the reactant and product minima. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.
Theoretical Prediction of Reactivity and Selectivity
There is a significant lack of published data concerning the theoretical prediction of reactivity and selectivity for this compound. Computational studies typically employ methods like Density Functional Theory (DFT) to calculate electronic structure properties that govern a molecule's reactivity. These properties include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to predict sites for electrophilic and nucleophilic attack.
Without dedicated computational studies on this compound, no specific data for these reactivity predictors are available.
Advanced Theoretical Approaches in Organic Chemistry
Advanced theoretical approaches in organic chemistry often involve more sophisticated computational methods to understand complex reaction mechanisms, transition states, and kinetic and thermodynamic parameters. These can include:
Ab initio methods: High-level electronic structure calculations that are not parameterized with experimental data, offering a high degree of accuracy.
Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach where the reactive center of a large molecule is treated with quantum mechanics, and the remainder is modeled using less computationally expensive molecular mechanics.
Molecular Dynamics (MD) Simulations: These simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and reaction dynamics.
The application of these advanced theoretical methods to this compound has not been documented in the available scientific literature. Consequently, a detailed discussion of its behavior based on these approaches cannot be provided at this time.
Applications of Octahydro 1h 1,4 Ethanoindene in Organic Synthesis and Material Science
Building Block for Complex Organic Molecules
Octahydro-1H-1,4-ethanoindene, particularly its exo isomer, is a well-established precursor for the synthesis of adamantane (B196018) and its derivatives. The transformation from the endo-isomer of tetrahydrodicyclopentadiene (B3024363) to adamantane can be achieved through a Lewis acid-promoted rearrangement. nih.govorgsyn.org This process typically involves the isomerization of the endo isomer to the more stable exo isomer, which then undergoes a complex series of cationic 1,2-bond migrations and hydride shifts to form the highly symmetrical and stable adamantane cage structure. nih.gov The yield of adamantane from this rearrangement can reach up to 40%. nih.gov
The adamantane core is a significant pharmacophore in medicinal chemistry. For instance, amantadine (B194251) (1-aminoadamantane hydrochloride) and rimantadine (B1662185) are antiviral drugs that were developed from this scaffold. orgsyn.org The lipophilic and rigid nature of the adamantane cage is often used to improve the pharmacological properties of drug candidates. orgsyn.org Beyond adamantane, the tricyclo[5.2.1.02,6]decane skeleton of this compound is a core component in the synthesis of other complex polycyclic molecules, including various alkaloids and terpenes. nih.govnih.gov For example, derivatives of this structure have been utilized in the enantioselective synthesis of the hetisine (B12785939) class of C20-diterpenoid alkaloids. nih.gov
The functionalization of the this compound framework allows for the creation of a wide array of derivatives. For example, hydroformylation of dicyclopentadiene (B1670491), the precursor to this compound, followed by hydrogenation, yields 3(4),8(9)-dihydroxymethyl-tricyclo[5.2.1.02,6]decane, a diol that can be further modified. google.com
Table 1: Synthesis of Adamantane from this compound
| Precursor | Catalyst/Reagents | Product | Yield | Reference |
| endo-Tetrahydrodicyclopentadiene | Anhydrous Aluminum Chloride | Adamantane | 30-40% | orgsyn.org |
| exo-Tetrahydrodicyclopentadiene | Chloroaluminate Ionic Liquids | Adamantane | ~22% | semanticscholar.org |
Intermediate in Specialty Chemical Production
One of the most significant applications of exo-octahydro-1H-1,4-ethanoindene is as a high-energy-density fuel, commonly known as JP-10. researchgate.netnih.gov JP-10 is a single-component fuel used in cruise missiles and other advanced propulsion systems due to its high volumetric energy density and low freezing point. google.com The synthesis of JP-10 involves the hydrogenation of dicyclopentadiene to endo-tetrahydrodicyclopentadiene, followed by isomerization to the exo-isomer using catalysts such as aluminum trichloride (B1173362) or solid acids like zeolites. google.comresearchgate.net
The tricyclo[5.2.1.02,6]decane framework also serves as a precursor for various specialty chemicals, including fragrances. google.com For example, octahydro-4,7-methano-1H-indene-5-acetaldehyde and its derivatives are used in perfume compositions to impart fruity, sweet, and green notes. google.com
Furthermore, derivatives such as tricyclo[5.2.1.02,6]decane-8-sulfonyl chloride are important intermediates in chemical synthesis, finding use in the modification of biomolecules and the production of specialty materials. nih.gov
Table 2: Specialty Chemicals Derived from the Tricyclo[5.2.1.02,6]decane Skeleton
| Derivative | Application | Reference |
| exo-Octahydro-1H-1,4-ethanoindene (JP-10) | High-energy fuel | researchgate.netnih.gov |
| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Fragrance ingredient | google.com |
| 3(4),8(9)-Dihydroxymethyl-tricyclo[5.2.1.02,6]decane | Intermediate for polyesters and plasticizers | google.com |
Development of Novel Materials in Polymer Chemistry
The rigid and bulky structure of the this compound unit is incorporated into polymers to enhance their thermal and mechanical properties. Polymers containing the tricyclo[5.2.1.02,6]decane moiety often exhibit high glass transition temperatures (Tg), improved thermal stability, and high refractive indices. acs.orggoogle.comacs.org
For instance, poly(thioether sulfone)s synthesized using disulfanyl- and bis(vinylsulfone)-functionalized tricyclo[5.2.1.02,6]decane monomers have shown high refractive indices and high Abbe's numbers, making them promising materials for optical applications such as lenses. acs.org These thermoplastic polymers also demonstrate good thermal stability with 5% weight loss temperatures around 300 °C and glass transition temperatures up to 113 °C. acs.org
Tricyclo[5.2.1.02,6]decanedimethanol diacrylate is another important monomer derived from this scaffold. It is used in the synthesis of shape-memory polymers, 3D printing resins, and dental resins due to its low shrinkage and the high impact strength it imparts to the resulting polymers. chemicalbook.com
The unsaturated precursor, dicyclopentadiene, and its derivatives are also key monomers in ring-opening metathesis polymerization (ROMP). osti.govrsc.org ROMP of endo-dicyclopentadiene (B155271) using well-defined molybdenum or tungsten catalysts can produce highly stereoregular polymers. osti.gov The resulting polydicyclopentadienes can be hydrogenated to yield saturated polymers with high melting points and crystallinities. osti.gov
Table 3: Properties of Polymers Incorporating the Tricyclo[5.2.1.02,6]decane Moiety
| Polymer Type | Monomer | Key Properties | Potential Applications | Reference |
| Poly(thioether sulfone) | Disulfanyl- and bis(vinylsulfone)tricyclo[5.2.1.02,6]decane | High refractive index, high Abbe's number, high Tg | Optical lenses | acs.org |
| Acrylate Polymer | Tricyclo[5.2.1.02,6]decanedimethanol diacrylate | Low shrinkage, high impact strength | 3D printing resins, dental materials | chemicalbook.com |
| Polydicyclopentadiene (hydrogenated) | endo-Dicyclopentadiene | High melting point, high crystallinity | High-performance thermoplastics | osti.gov |
Scaffold for the Synthesis of Diverse Chemical Libraries
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the synthesis of chemical libraries. A scaffold provides a common core structure onto which various functional groups can be attached, leading to a diverse collection of related molecules. byu.edu These libraries are then screened for biological activity to identify new drug leads or other functional molecules.
While direct examples of large combinatorial libraries built on the this compound scaffold are not extensively documented in readily available literature, the principle is demonstrated through the synthesis of various derivatives. The ability to functionalize the tricyclo[5.2.1.02,6]decane core at different positions allows for the generation of a range of analogues. For example, the synthesis of various 1,4-diazepane derivatives for use as factor Xa inhibitors showcases how a core heterocyclic structure can be systematically modified to optimize biological activity. nih.gov Similarly, the synthesis of novel 1-hydroxy-2,4,5-triaryl imidazole (B134444) derivatives as anti-cytokine agents illustrates the power of using a central scaffold to explore structure-activity relationships. brieflands.com
The development of synthetic routes to functionalized adamantanes from this compound provides a clear pathway for creating libraries based on the adamantane scaffold. nih.gov Given the established importance of the adamantane moiety in medicinal chemistry, such libraries would be of significant interest for drug discovery programs. orgsyn.org
Future Research Directions and Emerging Trends in Octahydro 1h 1,4 Ethanoindene Chemistry
Development of More Efficient and Sustainable Synthetic Methods
The traditional synthesis of bridged ring systems often involves multi-step sequences that can be resource-intensive. A primary direction for future research is the development of more efficient and sustainable methods for constructing the octahydro-1H-1,4-ethanoindene core and its derivatives.
One promising avenue is the application of catalytic methods to streamline synthetic routes. Transition-metal-catalyzed "cut-and-sew" reactions, for example, have shown success in the synthesis of various bridged and fused ring systems from more accessible starting materials. acs.orgnih.gov Future work could adapt these rhodium-catalyzed intramolecular couplings of cyclobutanones with unsaturated moieties to create the specific topology of this compound. acs.orgnih.gov Similarly, novel variations of the intramolecular Nicholas reaction, which utilizes dicobalt hexacarbonyl stabilized cations, present an efficient pathway to bridged carbocycles and could be tailored for this specific target. thieme-connect.comthieme-connect.com
Continuous flow chemistry offers another significant opportunity to enhance the synthesis of this compound. rsc.orgresearchgate.net Flow reactors can improve reaction efficiency, safety, and scalability, particularly for reactions involving hazardous reagents or extreme conditions. rsc.orgresearchgate.netacs.org The synthesis of polycyclic N-heteroaromatics via photocatalyzed reactions in flow systems demonstrates the potential of this technology for complex cyclizations, a strategy that could be adapted for the all-carbon skeleton of this compound. researchgate.net
Furthermore, the use of renewable feedstocks is a critical component of sustainable synthesis. heraeus-precious-metals.comnovomof.com Research into the conversion of biomass-derived platform molecules, such as furfuryl alcohol and isoprene, into polycyclic alkanes provides a clear blueprint for the future. rsc.org A recent study demonstrated the synthesis of jet fuel range polycyclic alkanes, including methyl octahydroindene, from these renewable sources via a Diels-Alder reaction followed by hydrodeoxygenation. rsc.org This approach could be refined to selectively produce this compound.
| Sustainable Synthesis Strategy | Potential Advantages for this compound | Key Research Focus |
| Catalytic Methods (e.g., "Cut-and-Sew") | Fewer synthetic steps, higher atom economy, potential for enantioselective synthesis. acs.orgnih.gov | Catalyst design, substrate scope expansion, optimization of reaction conditions. |
| Continuous Flow Chemistry | Improved safety, scalability, and reaction control; potential for integrating multiple reaction steps. rsc.orgresearchgate.netacs.org | Reactor design, optimization of flow parameters, integration with catalytic systems. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved carbon footprint. heraeus-precious-metals.comrsc.org | Identification of suitable biomass-derived precursors, development of efficient conversion pathways. |
Exploration of Novel Chemical Transformations
Beyond the synthesis of the basic this compound scaffold, a major area of future research will involve the exploration of novel chemical transformations to functionalize this saturated, sterically hindered molecule.
The selective functionalization of C-H bonds in saturated hydrocarbons is a significant challenge in modern organic chemistry, and the this compound framework presents a unique test case. acs.org Future efforts will likely focus on applying advanced catalytic systems, including those based on transition metals, to selectively introduce functional groups at specific positions on the carbocyclic core. This could lead to a diverse range of derivatives with tailored properties. The development of methods for the late-stage functionalization of polycyclic aromatic hydrocarbons, for instance, provides a conceptual basis for tackling their saturated counterparts. nih.gov
The use of biocatalysis is another emerging trend for the functionalization of complex molecules. nih.govresearchgate.nettudelft.nl Enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating non-activated carbon centers with high regio- and stereoselectivity. researchgate.net Future research could involve screening for or engineering enzymes that can act on the this compound substrate, providing access to chiral alcohols and other valuable derivatives that would be difficult to obtain through traditional chemical methods. researchgate.net
Moreover, exploring reactions that leverage the inherent strain of the bridged ring system could lead to novel skeletal rearrangements and the creation of entirely new polycyclic architectures.
| Transformation Type | Potential Outcome for this compound | Future Research Direction |
| C-H Functionalization | Direct introduction of functional groups (e.g., -OH, -NH2, halogens) onto the saturated core. acs.org | Development of selective catalysts, understanding directing effects of the bridged system. |
| Biocatalysis | Enantioselective hydroxylation and other transformations under mild conditions. nih.govresearchgate.net | Enzyme screening and engineering, optimization of whole-cell or isolated enzyme systems. |
| Ring-Opening/Rearrangement | Access to novel and complex carbocyclic and heterocyclic scaffolds. | Investigation of reaction conditions (e.g., acid/base catalysis, photochemistry) to induce skeletal changes. |
Advanced Computational Studies for Rational Design
Computational chemistry is becoming an indispensable tool for predicting reaction outcomes and for the rational design of new molecules and materials. For this compound, advanced computational studies will play a crucial role in several areas.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic reactions, such as the Diels-Alder reaction, which is often a key step in the formation of bridged systems. nih.gov By understanding the transition states and reaction energetics, synthetic routes can be optimized for higher yields and selectivities. Computational methods are also being developed to automatically explore reaction networks and predict the most favorable reaction pathways, which can accelerate the discovery of new synthetic strategies. rsc.orgcecam.org
Molecular dynamics (MD) simulations can provide insights into the conformational behavior and physical properties of this compound and its derivatives. ajchem-a.comnih.govmdpi.com This is particularly important for designing molecules with specific applications in mind, such as host-guest chemistry or materials science, where the shape and dynamics of the molecule are critical. For instance, computational studies on indane derivatives have been used to predict their binding affinities with biological targets, showcasing the power of these methods in drug discovery. nih.govnih.gov
The combination of these computational techniques will enable the rational design of novel this compound derivatives with desired electronic, steric, and conformational properties before their synthesis is attempted in the laboratory, saving significant time and resources.
| Computational Method | Application to this compound | Research Goal |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity in synthetic reactions. nih.govrsc.org | To guide the development of more efficient and selective synthetic routes. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics, prediction of physical properties and intermolecular interactions. ajchem-a.comnih.gov | To understand the structure-property relationships of derivatives for materials or biological applications. |
| Automated Reaction Prediction | High-throughput screening of potential reactions and pathways. rsc.orgcecam.org | To accelerate the discovery of novel transformations and synthetic strategies. |
Integration with Green Chemistry Principles
A cross-cutting theme for all future research on this compound will be the thorough integration of green chemistry principles. This involves a holistic approach to chemical synthesis and product design that minimizes environmental impact. semanticscholar.org
A key focus will be on improving atom economy , a concept central to green chemistry that measures the efficiency of a reaction in converting reactants to the final product. researchgate.netresearchgate.net The Diels-Alder reaction, a potential key step in the synthesis of the this compound core, is inherently atom-economical. researchgate.netchemrxiv.org Future research will aim to design synthetic routes that maximize the use of such efficient reactions.
The use of green chemistry metrics , such as Process Mass Intensity (PMI) and E-Factor, will become standard practice to evaluate the sustainability of different synthetic routes. mdpi.comacs.orgresearchgate.netrsc.org These metrics account for all materials used in a process, including solvents, reagents, and process aids, providing a more complete picture of the environmental footprint.
Furthermore, the principles of designing for degradation and using safer solvents and reagents will be integral to the development of new derivatives and applications of this compound. The exploration of biocatalysis, as mentioned earlier, is also a significant step towards greener chemical processes, as enzymes operate under mild conditions and are biodegradable. acs.orgox.ac.uk
| Green Chemistry Principle | Application in this compound Chemistry | Future Objective |
| Atom Economy | Prioritizing reactions like cycloadditions that maximize the incorporation of reactant atoms into the product. researchgate.netresearchgate.net | Designing synthetic pathways with minimal waste generation. |
| Green Metrics (PMI, E-Factor) | Quantitative assessment and comparison of the environmental impact of different synthetic strategies. mdpi.comacs.org | To select and optimize the most sustainable synthetic routes. |
| Use of Renewable Resources | Synthesis from biomass-derived feedstocks and utilization of biocatalysts. heraeus-precious-metals.comrsc.org | To create a more sustainable life cycle for the chemical and its derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
